molecular formula C9H10N2O2 B1504560 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid CAS No. 1361381-50-1

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B1504560
CAS RN: 1361381-50-1
M. Wt: 178.19 g/mol
InChI Key: ZRKPKRAJCNHPHO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . It is in liquid form .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives has been studied . For instance, 1,5-dicarbonyl derivatives of piperidine and tropane were studied in the heterocyclization with hydroxylamine hydrochloride . All the 5,6,7,8-tetrahydro-1,6-naphthyridines obtained exhibit a pronounced analgesic effect .


Molecular Structure Analysis

The IUPAC name for this compound is 5,6,7,8-tetrahydro [1,6]naphthyridine . The InChI code for this compound is 1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 .


Chemical Reactions Analysis

The chemical reactivity of 5,6,7,8-Tetrahydro-1,6-naphthyridine has been explored . For example, catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol gave the corresponding 1,2,3,4-tetrahydro-derivatives .


Physical And Chemical Properties Analysis

The physical form of 5,6,7,8-Tetrahydro-1,6-naphthyridine is liquid . It is stored at room temperature .

Scientific Research Applications

Chemo-selective Reactions

The application of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid in chemo-selective Suzuki–Miyaura reactions has been explored. The compound has demonstrated efficacy in the synthesis of highly substituted [1,6]-naphthyridines, showcasing its utility in site-selective formation and diarylation processes. This application highlights its significance in the field of organic chemistry and synthesis (Kumar & Khan, 2017).

Synthesis of Antibacterial Agents

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid plays a role in the synthesis of antibacterial agents. Pyridonecarboxylic acids, derived from this compound, have been synthesized and demonstrated structure-antibacterial activity relationships, indicating their potential in the development of new antibacterial drugs (Mishio et al., 1985).

Hydrogen Bonded Supramolecular Networks

The compound is integral in studying hydrogen-bonded supramolecular networks. Investigations into noncovalent weak interactions between this compound and carboxylic acid derivatives have enhanced understanding of binding mechanisms in molecular structures (Jin, Liu, Wang, & Guo, 2011).

Synthesis of Heterocycles

Its role in the synthesis of heterocycles, particularly through cobalt-catalyzed [2 + 2 + 2] cyclizations, is noteworthy. This process enables the efficient synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, contributing to the development of novel heterocyclic compounds (Zhou, Porco, & Snyder, 2007).

Synthesis of Antivertigo Agents

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid has been utilized in the synthesis of antivertigo agents, indicating its potential in pharmaceutical applications. This synthesis involves chemical modification of pyridine derivatives, showcasing the versatility of this compound (Shiozawa et al., 1984).

Mechanism of Action

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive target for antiviral chemotherapy, was prepared and screened for activity against HIV-1 infection in cell culture .

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydro-1,6-naphthyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

The synthesis, reactivity, and applications of 1,5-naphthyridines have been published in the last 18 years . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Future research may focus on the correlation of synthesis with biological activity .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKPKRAJCNHPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697912
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid

CAS RN

1361381-50-1
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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